molecular formula C21H14FNO4S B2664602 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide CAS No. 923186-75-8

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Cat. No.: B2664602
CAS No.: 923186-75-8
M. Wt: 395.4
InChI Key: FMLGNIFQTMEESY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The presence of the fluorophenyl group and the chromen-6-yl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results .

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Enhancement of COX-2 Selectivity : A study on the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide, revealed that the introduction of a fluorine atom increased COX1/COX-2 selectivity. This work led to the identification of potent, selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Antimicrobial Activity : Research on the synthesis, characterization, and in vitro biological screening of sulfonamide derivatives has demonstrated antimicrobial activity. These studies highlight the potential of sulfonamides in developing new antimicrobial agents (El-Gaby et al., 2018).

  • Enantioselective Fluorination : The fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions by altering substituents on its phenyl rings was explored. This work aimed at improving the yields and enantioselectivities of 3-fluoro-2-oxindoles, contributing to advancements in enantioselective synthesis (Wang et al., 2014).

  • Cytotoxicity and Antitumor Activity : A study on the synthesis of new benzenesulfonamides and their evaluation for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors highlighted compounds with significant cytotoxic activities. This indicates the potential for further anti-tumor activity studies (Gul et al., 2016).

  • Radical N-Demethylation : Research on N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has opened new avenues for synthesizing N-demethylated amides and exploring the mechanism of radical N-demethylation (Yi et al., 2020).

Mechanistic Studies and Novel Reactions

  • Gas Phase Cyclization : A study reported the gas-phase dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides, leading to cyclization via sulfonyl cation transfer. This novel cyclization reaction contributes to understanding the behavior of sulfonamides in the gas phase (Wang et al., 2016).

  • Electrophilic Fluorination : The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as a sterically demanding electrophilic fluorinating reagent demonstrates its utility in improving enantioselectivity in fluorination reactions (Yasui et al., 2011).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4S/c22-18-9-5-4-8-16(18)21-13-19(24)17-12-14(10-11-20(17)27-21)23-28(25,26)15-6-2-1-3-7-15/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLGNIFQTMEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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